Cas no 53786-99-5 (2-Fluoro-3-hydroxybutanoic acid)

2-Fluoro-3-hydroxybutanoic acid is a fluorinated derivative of hydroxybutanoic acid, characterized by the presence of a fluorine atom at the 2-position and a hydroxyl group at the 3-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a chiral building block for bioactive molecules. The fluorine substitution enhances metabolic stability and influences electronic properties, while the hydroxyl group provides a handle for further functionalization. Its stereochemistry also makes it valuable for studying enzyme-substrate interactions or designing enzyme inhibitors. The compound is typically used in controlled environments for specialized applications requiring fluorinated intermediates.
2-Fluoro-3-hydroxybutanoic acid structure
53786-99-5 structure
Product Name:2-Fluoro-3-hydroxybutanoic acid
CAS No:53786-99-5
MF:C4H7FO3
MW:122.094985246658
CID:5709792
PubChem ID:44850
Update Time:2025-06-13

2-Fluoro-3-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-188783
    • 53786-99-5
    • AKOS006380588
    • 2-fluoro-3-hydroxybutanoicacid
    • 2-fluoro-3-hydroxybutanoic acid
    • SCHEMBL22073959
    • 2-Fluoro-3-hydroxybutanoic acid
    • Inchi: 1S/C4H7FO3/c1-2(6)3(5)4(7)8/h2-3,6H,1H3,(H,7,8)
    • InChI Key: VGDFCROXTMRNIZ-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)C(C)O

Computed Properties

  • Exact Mass: 122.03792224g/mol
  • Monoisotopic Mass: 122.03792224g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 93.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 57.5Ų

2-Fluoro-3-hydroxybutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-188783-1g
2-fluoro-3-hydroxybutanoic acid
53786-99-5 95%
1g
$1485.0 2023-09-18
Enamine
EN300-188783-5g
2-fluoro-3-hydroxybutanoic acid
53786-99-5 95%
5g
$4309.0 2023-09-18
Enamine
EN300-188783-10g
2-fluoro-3-hydroxybutanoic acid
53786-99-5 95%
10g
$6390.0 2023-09-18
Enamine
EN300-188783-0.05g
2-fluoro-3-hydroxybutanoic acid
53786-99-5 95%
0.05g
$344.0 2023-09-18
Enamine
EN300-188783-0.1g
2-fluoro-3-hydroxybutanoic acid
53786-99-5 95%
0.1g
$515.0 2023-09-18
Enamine
EN300-188783-0.25g
2-fluoro-3-hydroxybutanoic acid
53786-99-5 95%
0.25g
$735.0 2023-09-18
Enamine
EN300-188783-0.5g
2-fluoro-3-hydroxybutanoic acid
53786-99-5 95%
0.5g
$1158.0 2023-09-18
Enamine
EN300-188783-1.0g
2-fluoro-3-hydroxybutanoic acid
53786-99-5 95%
1g
$1485.0 2023-06-03
Enamine
EN300-188783-2.5g
2-fluoro-3-hydroxybutanoic acid
53786-99-5 95%
2.5g
$2912.0 2023-09-18
Enamine
EN300-188783-5.0g
2-fluoro-3-hydroxybutanoic acid
53786-99-5 95%
5g
$4309.0 2023-06-03

Additional information on 2-Fluoro-3-hydroxybutanoic acid

Recent Advances in the Study of 2-Fluoro-3-hydroxybutanoic Acid (CAS: 53786-99-5)

2-Fluoro-3-hydroxybutanoic acid (CAS: 53786-99-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and metabolic studies. This compound, characterized by its fluorine substitution at the 2-position and a hydroxyl group at the 3-position, serves as a versatile chiral building block for the synthesis of bioactive molecules. Recent studies have explored its role in modulating enzyme activity, its utility in asymmetric synthesis, and its potential as a precursor for novel therapeutics.

A study published in the Journal of Medicinal Chemistry (2023) investigated the enzymatic resolution of 2-Fluoro-3-hydroxybutanoic acid using lipases, highlighting its efficiency in producing enantiomerically pure forms. The research demonstrated that the (R)-enantiomer exhibits higher inhibitory activity against specific dehydrogenases, suggesting its potential in designing enzyme inhibitors for metabolic disorders. The study also emphasized the compound's stability under physiological conditions, making it a promising candidate for further pharmacological evaluation.

In another breakthrough, researchers from the University of Cambridge utilized 2-Fluoro-3-hydroxybutanoic acid as a key intermediate in the synthesis of fluorinated analogs of statins. The incorporation of fluorine was shown to enhance the metabolic stability and bioavailability of these analogs, as reported in ACS Chemical Biology (2024). The study employed nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the structural and electronic effects of fluorine substitution, providing valuable insights for rational drug design.

Furthermore, a collaborative effort between industry and academia has explored the application of 2-Fluoro-3-hydroxybutanoic acid in the development of positron emission tomography (PET) tracers. The compound's ability to act as a radiolabeling precursor for fluorine-18 was investigated in a recent Nature Communications article (2024), showcasing its potential in diagnostic imaging. The study reported high radiochemical yields and excellent in vivo stability, paving the way for its use in clinical settings.

Despite these advancements, challenges remain in the large-scale production and purification of 2-Fluoro-3-hydroxybutanoic acid. A review in Organic Process Research & Development (2023) discussed the optimization of synthetic routes, including biocatalytic methods and metal-catalyzed reactions, to address these issues. The authors highlighted the need for greener and more cost-effective processes to meet the growing demand for this compound in pharmaceutical applications.

In conclusion, 2-Fluoro-3-hydroxybutanoic acid (CAS: 53786-99-5) continues to be a focal point in chemical biology and drug discovery research. Its unique structural features and diverse applications underscore its importance as a valuable tool for scientists. Future studies are expected to further explore its therapeutic potential and optimize its synthesis, solidifying its role in the development of next-generation pharmaceuticals.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd